

A Comparative Analysis of the Thermochemical Properties of 3-Butyn-1-ol

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A detailed guide for researchers and drug development professionals on the enthalpy of combustion and vaporization of **3-butyn-1-ol** compared with its structural isomers and analogues.

This guide provides a comprehensive comparison of the experimentally determined enthalpy of combustion and enthalpy of vaporization for **3-butyn-1-ol** and several alternative C4 alcohols. The data presented herein is crucial for understanding the energetic properties of these compounds, which can inform their potential applications in various chemical syntheses and as energetic materials.

Thermochemical Data Comparison

The following table summarizes the standard molar enthalpy of combustion ($\Delta H^{\circ}c$) and the standard molar enthalpy of vaporization ($\Delta H^{\circ}vap$) for **3-butyn-1-ol** and its comparators at 298.15 K.



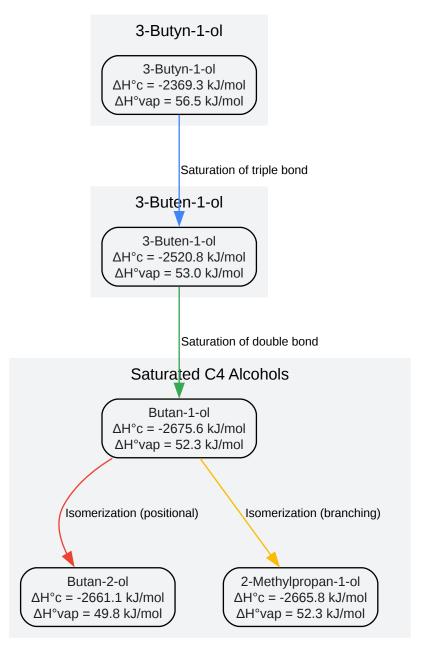
Compound	Chemical Formula	Structure	Enthalpy of Combustion (ΔH°c) (kJ/mol)	Enthalpy of Vaporization (ΔH°vap) (kJ/mol)
3-Butyn-1-ol	C4H6O	HC≡CCH₂CH₂O H	-2369.3 ± 1.6[1]	56.5 ± 0.4[1][2]
3-Buten-1-ol	C4H8O	H ₂ C=CHCH ₂ CH ₂ OH	-2520.8 ± 1.8[1]	53.0 ± 0.2
Butan-1-ol	C4H10O	СН₃(СН₂)₃ОН	-2675.6 ± 0.5	52.3 ± 0.1
Butan-2-ol	C4H10O	CH ₃ CH ₂ CH(OH) CH ₃	-2661.1 ± 0.8	49.8 ± 0.1
2-Methylpropan- 1-ol (Isobutanol)	C4H10O	(CH3)2CHCH2OH	-2665.8 ± 0.6	52.3 ± 0.2

Structure-Energetics Relationship

The relationship between the molecular structure of these C4 alcohols and their thermochemical properties can be visualized in the following diagram. The presence of unsaturation (double or triple bonds) and the branching of the carbon chain significantly influence the enthalpy of combustion and vaporization.



Structure-Enthalpy Relationship of C4 Alcohols



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Caption: Comparative energetics of **3-butyn-1-ol** and related C4 alcohols.



Experimental Protocols

The experimental data presented in this guide were obtained using the following wellestablished thermochemical techniques.

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion was determined using a static bomb calorimeter. A detailed experimental protocol is as follows:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid alcohol is encapsulated in a polyethylene ampule.
- Bomb Assembly: The ampule is placed in a platinum crucible, which is then positioned inside
 a stainless steel combustion bomb. A known amount of water (approximately 1 mL) is added
 to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. A
 cotton fuse is attached to the ignition wire, with its end in contact with the sample ampule.
- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 3.0 MPa.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the
 calorimeter's bucket. The calorimeter is then assembled with a stirrer and a temperature
 measuring device (e.g., a high-precision digital thermometer).
- Combustion and Temperature Measurement: The system is allowed to reach thermal
 equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
 The temperature of the water in the calorimeter is recorded at regular intervals until a
 constant final temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of combustion of the polyethylene ampule and the cotton fuse, and for the formation of nitric acid from any residual atmospheric nitrogen.



Correlation Gas Chromatography (for Enthalpy of Vaporization)

The enthalpy of vaporization was determined by correlation gas chromatography. This method relates the gas chromatographic retention times of a series of compounds to their known enthalpies of vaporization.

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5) and a flame ionization detector (FID) is used.
- Standard and Sample Preparation: A series of standard compounds with well-documented enthalpies of vaporization and structures similar to the analyte are chosen. A solution containing the sample and the standards is prepared in a volatile solvent.
- Isothermal Analysis: The gas chromatograph is operated at a series of precisely controlled isothermal temperatures. At each temperature, an aliquot of the sample-standard mixture is injected into the chromatograph.
- Retention Time Measurement: The retention times for the sample and each of the standard compounds are accurately measured.
- Data Correlation: A linear correlation is established between the natural logarithm of the retention times (or adjusted retention times) of the standards and their known enthalpies of vaporization at each temperature.
- Enthalpy of Vaporization Calculation: The enthalpy of vaporization of the sample is then determined from its retention time using the established correlation. This process is repeated at several temperatures to ensure the reliability of the measurement.

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References



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